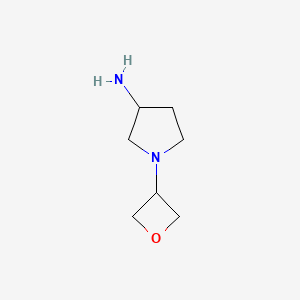

1-(Oxetan-3-yl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxetan 3 Yl Pyrrolidin 3 Amine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections for the Synthesis of 1-(Oxetan-3-yl)pyrrolidin-3-amine

A logical retrosynthetic analysis of this compound identifies two primary disconnection points around the nitrogen atom of the pyrrolidine (B122466) ring. The most straightforward approach involves the formation of the C-N bond between the pyrrolidine and oxetane (B1205548) rings. This leads to two key precursors: 3-aminopyrrolidine (B1265635) and an oxetane-based electrophile.

The primary disconnection strategy is the C-N bond formed via reductive amination. This retrosynthetic pathway simplifies the synthesis to the coupling of two readily accessible or synthetically preparable building blocks: 3-aminopyrrolidine and oxetan-3-one. This approach is highly convergent and allows for the late-stage introduction of the oxetane group.

Figure 1: Retrosynthetic Analysis of this compound

This strategy is advantageous as it allows for the synthesis of the chiral pyrrolidine core and the oxetane separately, with the crucial C-N bond formation occurring as a final or near-final step.

Development of Stereoselective Synthetic Pathways to (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine

The synthesis of the enantiomerically pure (3R)-1-(oxetan-3-yl)pyrrolidin-3-amine hinges on the stereoselective synthesis of the (3R)-3-aminopyrrolidine precursor. chemimpex.com Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and the use of the chiral pool.

Asymmetric Catalysis Approaches for Pyrrolidine Ring Construction

Asymmetric catalysis offers a powerful tool for the de novo construction of the chiral pyrrolidine ring. figshare.comresearchgate.net Proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination and cyclization is a viable method for producing enantiomerically enriched 3-aminopyrrolidines. figshare.comresearchgate.net This approach allows for the generation of the desired stereocenter with high enantioselectivity. Another emerging method involves the use of chiral catalysts in the [3+2] cycloaddition reactions between azomethine ylides and suitable dipolarophiles to construct the pyrrolidine ring with controlled stereochemistry. acs.org

Chiral Auxiliary and Chiral Pool Strategies for Enantioselective Introduction of the Oxetane Moiety

The chiral pool approach provides an efficient route to enantiomerically pure building blocks derived from naturally occurring chiral molecules like amino acids. mdpi.comresearchgate.netresearchgate.netbaranlab.org For the synthesis of (3R)-3-aminopyrrolidine, (S)-aspartic acid or trans-4-hydroxy-L-proline are common starting materials. google.comnih.gov

A synthetic route starting from trans-4-hydroxy-L-proline involves a series of transformations including decarboxylation, protection of the nitrogen atom (e.g., with a Boc group), sulfonation of the hydroxyl group, and subsequent nucleophilic substitution with an azide (B81097) (SN2 reaction), which proceeds with inversion of configuration. google.com Reduction of the azide then furnishes the desired (3S)-3-aminopyrrolidine, which after appropriate protection/deprotection steps can be used for the coupling with oxetan-3-one. To obtain the (3R) enantiomer, one could start from the corresponding D-amino acid or employ a double inversion strategy.

Table 1: Chiral Pool Starting Materials for (3R)-3-Aminopyrrolidine Synthesis

| Chiral Pool Precursor | Key Synthetic Transformations | Resulting Stereochemistry |

| (S)-Aspartic Acid | Cyclization, reduction, and functional group interconversions. | (S)-3-Aminopyrrolidine |

| trans-4-Hydroxy-L-proline | Decarboxylation, SN2 with azide (inversion), reduction. | (3S, 4R) precursor leading to (S)-3-Aminopyrrolidine |

| D-Aspartic Acid | Cyclization, reduction, and functional group interconversions. | (R)-3-Aminopyrrolidine |

| cis-4-Hydroxy-D-proline | Decarboxylation, SN2 with azide (inversion), reduction. | (3R, 4R) precursor leading to (R)-3-Aminopyrrolidine |

Once the chiral (3R)-3-aminopyrrolidine is obtained, the final step is the N-alkylation with oxetan-3-one. organic-chemistry.orgrsc.orgnih.govnih.gov Reductive amination using a suitable reducing agent like sodium triacetoxyborohydride (B8407120) is a common and effective method for this transformation. researchgate.net

Methodologies for Enantiomeric Excess Determination and Chiral Purity Assessment in Research Settings

Determining the enantiomeric excess (e.e.) and chiral purity of the final product and its chiral intermediates is crucial. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. By using a chiral stationary phase, the enantiomers of the compound can be separated and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: The use of chiral lanthanide shift reagents or the formation of diastereomeric derivatives with a chiral auxiliary can lead to distinguishable signals for the enantiomers in the NMR spectrum, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, which can be used to determine the enantiomeric purity.

Exploration of Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound at various stages.

Solvent Selection and Reaction Condition Optimization for Reduced Environmental Impact

The choice of solvents is a key aspect of green chemistry. Traditional volatile organic compounds (VOCs) can be replaced with more environmentally benign alternatives.

Use of Greener Solvents: For the reductive amination step, solvents like ethanol (B145695) or water, or even solvent-free conditions, could be explored. researchgate.net Deep eutectic solvents (DESs) are also emerging as sustainable reaction media.

Catalytic Hydrogenation: In the synthesis of the chiral pyrrolidine precursor from a chiral pool starting material, the reduction of an azide or a nitro group is often required. Catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C) with hydrogen gas is a clean reduction method, with water as the only byproduct. guidechem.com

Atom Economy: The reductive amination of 3-aminopyrrolidine with oxetan-3-one is an atom-economical reaction, as it ideally incorporates all atoms from the reactants into the final product, with water being the only byproduct.

Table 2: Green Chemistry Considerations in the Synthesis

| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle |

| Reductive Amination | Use of chlorinated solvents (e.g., dichloroethane). | Use of ethanol, water, or deep eutectic solvents. | Safer Solvents |

| Reduction of Azide/Nitro Group | Use of stoichiometric metal hydrides (e.g., LiAlH4). | Catalytic hydrogenation (H2, Pd/C). | Catalysis, Atom Economy |

| Overall Process | Multi-step synthesis with multiple protection/deprotection steps. | Convergent synthesis, one-pot reactions. | Step Economy |

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound and its stereoisomers can be made more efficient and environmentally friendly.

Catalyst Development and Recyclability Studies for Enhanced Sustainability

The primary route to this compound and its derivatives is through the reductive amination of oxetan-3-one with an appropriately substituted 3-aminopyrrolidine. This transformation's efficiency and environmental impact are heavily influenced by the choice of catalyst.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine via an intermediate imine. wikipedia.org The development of catalysts for this reaction has moved towards using more sustainable and recyclable options. While specific studies on the recyclability of catalysts for the synthesis of this compound are not extensively documented in publicly available literature, the principles from related N-alkylation and reductive amination reactions are directly applicable.

Homogeneous Catalysis:

Iridium and Ruthenium-based complexes are highly effective for reductive amination and N-alkylation of amines with alcohols or carbonyls. nih.govorganic-chemistry.orgwhiterose.ac.uk For instance, Cp*Ir complexes have demonstrated high catalytic activity for the direct reductive amination of ketones. organic-chemistry.org N-heterocyclic carbene (NHC) complexes of both iridium and ruthenium are also prominent, offering high stability and tunable electronic and steric properties. nih.gov Some of these complexes have been designed for use in aqueous media, enhancing the green credentials of the synthesis. whiterose.ac.uk

Heterogeneous Catalysis:

To facilitate catalyst recovery and reuse, significant research has focused on heterogeneous catalysts. These are typically solid-supported catalysts that can be easily filtered from the reaction mixture.

Supported Noble Metal Nanoparticles: Gold nanoparticles supported on materials like titania (Au/TiO2) have been shown to be robust and highly active catalysts for the N-alkylation of amines with alcohols, which proceeds via a similar hydrogen-borrowing mechanism. fudan.edu.cn These catalysts can be used in equimolar amounts of reactants, produce water as the only byproduct, and can be recovered and reused multiple times without significant loss of activity. fudan.edu.cn

Silica-Supported Catalysts: Iridium complexes supported on silica (B1680970) have been developed for N-alkylation reactions, demonstrating efficient and recyclable catalytic activity. nih.gov

Non-Precious Metal Catalysts: There is a growing interest in replacing precious metals with more abundant and less expensive alternatives. Nickel-based catalysts, for example, have been shown to be highly effective for the N-alkylation of amines with alcohols. rsc.org Amorphous cobalt particles have also been used for reductive amination with high selectivity under relatively mild conditions. organic-chemistry.org

The table below summarizes various catalyst systems applicable to the synthesis of this compound via reductive amination, based on findings from related transformations.

| Catalyst System | Reaction Type | Key Features | Potential for Recyclability | Reference |

| Cp*Ir Complexes | Reductive Amination | High activity for ketones, mild conditions. | Homogeneous, challenging to recycle. | organic-chemistry.org |

| NHC-Ir(III) and NHC-Ru(II) Complexes | N-Alkylation | High stability, tunable properties. | Can be supported on silica for recycling. | nih.gov |

| Supported Gold Nanoparticles (e.g., Au/TiO2) | N-Alkylation | High activity and selectivity, reusable. | Heterogeneous, easily separable. | fudan.edu.cn |

| Nickel Nanoparticles | Reductive Amination/N-Alkylation | Uses non-precious metal, transfer hydrogenation. | Heterogeneous, recyclable. | organic-chemistry.orgrsc.org |

| Amorphous Cobalt Particles | Reductive Amination | Uses non-precious metal, high selectivity. | Heterogeneous, recyclable. | organic-chemistry.org |

The development of these recyclable catalysts is a significant step towards more sustainable and cost-effective production of fine chemicals like this compound.

Process Development Considerations for Scalable Synthesis of this compound for Research Applications

Scaling up the synthesis of this compound from the lab bench to produce larger quantities for research applications requires careful consideration of several process parameters to ensure safety, efficiency, and reproducibility.

Synthetic Route Selection:

The most direct and scalable approach is the reductive amination of oxetan-3-one with a protected 3-aminopyrrolidine, followed by deprotection. The choice of protecting group for the pyrrolidine amine is crucial. A Boc (tert-butyloxycarbonyl) group is often preferred due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

A plausible synthetic sequence is as follows:

Reductive Amination: Reaction of oxetan-3-one with (R)- or (S)-3-amino-1-(tert-butoxycarbonyl)pyrrolidine.

Deprotection: Removal of the Boc group to yield the final product.

Optimization of Reaction Conditions:

Reducing Agents: A variety of reducing agents can be used for reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent, often favored in laboratory and scale-up settings. wikipedia.orgorganic-chemistry.org Other options include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. wikipedia.org

Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of workup. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used for reductive aminations with STAB. organic-chemistry.org For greener processes, the use of more environmentally benign solvents or even water is being explored. whiterose.ac.uknih.gov

Temperature and Reaction Time: Optimization of temperature and reaction time is necessary to ensure complete conversion while minimizing the formation of byproducts. Reductive aminations are often run at room temperature. researchgate.net

One-Pot Procedures: To improve efficiency and reduce waste, one-pot procedures where the imine formation and reduction occur in the same vessel are highly desirable. fudan.edu.cnnih.govrsc.org This approach avoids the isolation of the potentially unstable imine intermediate.

Purification and Isolation:

For research applications requiring high purity, chromatographic purification is often necessary. researchgate.net However, for larger scale production, crystallization of the product as a salt (e.g., hydrochloride) is a more efficient and scalable purification method. The specific stereoisomers, such as (3R)-1-(oxetan-3-yl)pyrrolidin-3-amine and (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride, are available commercially, indicating that scalable purification and isolation protocols exist. achemblock.comcymitquimica.comlabcompare.combldpharm.com

Process Safety and Sustainability:

On a larger scale, the safety aspects of the reaction, including exotherms and the handling of potentially hazardous reagents, must be carefully evaluated. The principles of green chemistry, such as atom economy, use of less hazardous chemicals, and minimizing waste, are increasingly important considerations in process development. fudan.edu.cn

The following table outlines key considerations for the scalable synthesis of this compound for research purposes.

| Process Step | Key Considerations | Optimized Parameters/Methods |

| Starting Materials | Purity and availability of oxetan-3-one and protected 3-aminopyrrolidine. | Use of commercially available, high-purity reagents. |

| Reductive Amination | Choice of reducing agent, catalyst, solvent, and temperature. | Sodium triacetoxyborohydride in DCM/DCE; catalytic hydrogenation for greener routes. |

| Workup and Purification | Removal of excess reagents and byproducts; isolation of the pure product. | Aqueous workup followed by column chromatography or crystallization as a salt. |

| Scalability | Heat transfer, mixing, and safety at larger scales. | One-pot synthesis to minimize handling; thorough safety assessment. |

| Sustainability | Atom economy, catalyst recycling, solvent choice. | Use of catalytic methods, recyclable catalysts, and green solvents where possible. |

By carefully considering these factors, robust and efficient processes can be developed for the synthesis of this compound and its stereoisomers to support ongoing research endeavors.

Computational Chemistry Investigations of 1 Oxetan 3 Yl Pyrrolidin 3 Amine

Conformational Analysis and Energetic Landscapes of 1-(Oxetan-3-yl)pyrrolidin-3-amine

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and geometry of molecules. A thorough conformational search for this compound would involve systematically rotating the rotatable bonds, such as the C-N bond connecting the two rings and the puckering of both the pyrrolidine (B122466) and oxetane (B1205548) rings. For each potential conformer, geometry optimization would be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the local energy minima on the potential energy surface.

The relative energies of the optimized conformers would then be calculated to determine their thermodynamic populations at a given temperature using the Boltzmann distribution. These calculations can reveal the most likely shapes the molecule will adopt in its ground state.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 | 0.00 | 45.2 |

| 2 | 0.50 | 25.1 |

| 3 | 1.20 | 10.5 |

| 4 | 2.00 | 4.3 |

| Other | > 2.00 | 14.9 |

Note: This data is illustrative and intended to represent plausible results from DFT calculations.

While DFT provides a static picture of the ground state conformers, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of this compound in a simulated environment, such as in a solvent like water. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the molecule's movements. mdpi.com

By analyzing this trajectory, one can observe transitions between different conformations, the flexibility of the ring systems, and the formation and breaking of intramolecular hydrogen bonds. This provides a more complete understanding of the molecule's behavior in a realistic setting. Key dihedral angles can be monitored throughout the simulation to map the conformational landscape and the time the molecule spends in each conformational state.

Table 2: Hypothetical Dihedral Angle Distributions from a Molecular Dynamics Simulation

| Dihedral Angle | Mean (degrees) | Standard Deviation (degrees) |

| C-N-C-C (pyrrolidine ring) | 35.2 | 10.5 |

| C-O-C-C (oxetane ring) | 25.8 | 8.2 |

| C-C-N-C (inter-ring) | 175.1 | 25.3 |

Note: This data is illustrative and intended to represent plausible results from MD simulations.

Electronic Structure Analysis and Reactivity Prediction of this compound

The electronic structure of a molecule governs its reactivity. Computational methods can provide valuable descriptors of how this compound is likely to behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

The Electrostatic Potential Surface (EPS) maps the electrostatic potential onto the electron density surface of the molecule. This allows for the visualization of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the nitrogen atoms are expected to be regions of negative potential, indicating their nucleophilic character, while the hydrogen atoms of the amine group would be regions of positive potential.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Electrostatic Potential Maxima/Minima

| Parameter | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Maximum Positive EPS | +45 kcal/mol (on amine H) |

| Minimum Negative EPS | -60 kcal/mol (on amine N) |

Note: This data is illustrative and intended to represent plausible results from electronic structure calculations.

Table 4: Hypothetical Reactivity Descriptors

| Descriptor | Value |

| Chemical Potential (μ) | -3.2 eV |

| Chemical Hardness (η) | 5.3 eV |

| Electrophilicity Index (ω) | 0.97 eV |

Note: This data is illustrative and intended to represent plausible results from reactivity descriptor calculations.

In Silico Assessment of Potential Molecular Interactions for Derivatives of this compound

Computational methods are extensively used in drug discovery to predict how a molecule and its derivatives might interact with a biological target, such as a protein receptor or enzyme. physchemres.org Techniques like molecular docking can predict the preferred binding orientation of a ligand within a target's binding site and estimate the strength of the interaction (binding affinity). rsc.orgresearchgate.net

By creating a library of virtual derivatives of this compound (e.g., by adding substituents to the pyrrolidine or oxetane rings), researchers can perform virtual screening to identify which modifications are most likely to improve binding to a specific target. This can help prioritize which derivatives to synthesize and test experimentally.

Table 5: Hypothetical Docking Scores of this compound Derivatives with a Kinase Target

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| Parent Compound | None | -6.5 |

| Derivative A | 4-fluorobenzyl on amine | -8.2 |

| Derivative B | Methyl ester on pyrrolidine | -7.1 |

| Derivative C | Hydroxyl on oxetane | -6.8 |

Note: This data is illustrative and intended to represent plausible results from a molecular docking study.

Computational Design Principles for Structure-Based Derivatization of the this compound Scaffold

The derivatization of the this compound scaffold is a promising avenue for the development of novel therapeutic agents. Computational chemistry offers a powerful lens through which to view the molecule, allowing for the elucidation of key structural and electronic properties that can be exploited in a rational design strategy. The design principles for derivatization can be broadly categorized by considering the distinct contributions of the oxetane and pyrrolidine moieties, as well as their interplay.

The oxetane ring, a compact, polar, and sp³-rich motif, has gained significant traction in drug discovery for its ability to favorably modulate a compound's physicochemical properties. nih.gov Its presence in the this compound scaffold offers several strategic advantages. Computationally, the oxetane is known to act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities. researchgate.net This substitution can lead to enhanced aqueous solubility and improved metabolic stability, critical parameters in drug development. researchgate.net The oxygen atom in the oxetane ring is a good hydrogen bond acceptor, a feature that can be leveraged to establish key interactions with biological targets. mdpi.com

A particularly important computational consideration is the strong inductive electron-withdrawing effect of the oxetane ring. This effect can significantly lower the pKa of a neighboring amine. nih.gov In the case of this compound, the oxetane is positioned beta to the pyrrolidine nitrogen, which would be expected to reduce its basicity. This modulation of pKa can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for reducing potential off-target effects associated with high basicity. nih.gov

The pyrrolidine ring, a common scaffold in medicinal chemistry, provides a versatile platform for derivatization. nih.gov The 3-amino group on the pyrrolidine ring is a key functional handle for introducing a wide variety of substituents. Computational approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the selection of these substituents. nih.govnih.gov These models can identify the optimal steric, electronic, and hydrophobic properties required for potent and selective target engagement.

Structure-activity relationship studies on other 3-aminopyrrolidine (B1265635) derivatives have demonstrated that modifications at this position can have a profound impact on biological activity. nih.govnih.govmdpi.com Computational docking simulations can be used to predict the binding modes of derivatized compounds within the active site of a target protein. This allows for the rational design of substituents that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions to enhance binding affinity.

The combination of the oxetane and pyrrolidine rings in this compound creates a unique three-dimensional shape that can be exploited for achieving target selectivity. The rigid, puckered conformation of the pyrrolidine ring, coupled with the compact nature of the oxetane, presents a defined vector for substituent placement. Computational conformational analysis can be used to understand the preferred spatial arrangement of the scaffold and its derivatives, ensuring that the designed molecules can adopt the optimal conformation for binding to the target.

| Compound Name |

| This compound |

| gem-dimethyl |

| Carbonyl |

Derivatization Strategies and Structure Activity Relationship Sar Studies on the 1 Oxetan 3 Yl Pyrrolidin 3 Amine Scaffold

Structure-Activity Relationship (SAR) Methodologies Applied to 1-(Oxetan-3-yl)pyrrolidin-3-amine Derivatives

Stereochemical Influence on Activity and Selectivity Profiles (In Vitro)

The stereochemistry of the this compound scaffold, particularly at the C3 position of the pyrrolidine (B122466) ring, plays a pivotal role in determining the biological activity and selectivity of its derivatives. mdpi.comnih.gov The chiral nature of this carbon atom leads to two enantiomers, (R)-1-(oxetan-3-yl)pyrrolidin-3-amine and (S)-1-(oxetan-3-yl)pyrrolidin-3-amine, which can exhibit markedly different pharmacological profiles. This is due to the specific three-dimensional arrangement of substituents that dictates the binding orientation and affinity of the molecule within the active site of a biological target. nih.gov

The differential activity of enantiomers is a well-established phenomenon in drug action, where one enantiomer may be responsible for the desired therapeutic effect while the other could be less active, inactive, or even contribute to off-target effects. nih.gov For instance, in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), the stereochemistry of the core scaffold is a critical determinant of potency and selectivity. wikipedia.org While specific SAR data for the individual enantiomers of this compound derivatives are not extensively published in publicly available literature, general principles of stereochemistry in drug design suggest that the spatial orientation of the amino group and any further substitutions on the pyrrolidine ring will be crucial for target engagement. mdpi.com

A hypothetical example illustrating the potential impact of stereochemistry on the inhibitory activity of derivatives against a generic kinase is presented in Table 1. In this illustrative dataset, the (R)-enantiomer consistently shows higher potency than the corresponding (S)-enantiomer, highlighting the importance of the absolute configuration at the C3 position for optimal interaction with the kinase's active site.

| Compound | Stereochemistry | R Group (on amine) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|

| 1a | (R) | -H | 150 |

| 1b | (S) | -H | 1200 |

| 2a | (R) | -CH3 | 85 |

| 2b | (S) | -CH3 | 950 |

| 3a | (R) | -C(O)Ph | 25 |

| 3b | (S) | -C(O)Ph | 400 |

Pharmacophore Modeling and Ligand Efficiency Metrics for Optimized Derivative Design

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. youtube.com For the this compound scaffold, a pharmacophore model can be developed based on the structures of known active derivatives to guide the design of novel, more potent, and selective ligands.

A hypothetical pharmacophore model for an inhibitor series based on this scaffold might include:

A hydrogen bond acceptor feature corresponding to the oxygen atom of the oxetane (B1205548) ring.

A hydrogen bond donor feature from the secondary amine on the pyrrolidine ring.

A positive ionizable feature associated with the protonated pyrrolidine nitrogen.

One or more hydrophobic or aromatic features depending on the specific substitutions made on the primary amine.

In addition to pharmacophore modeling, ligand efficiency (LE) metrics are increasingly used to guide the optimization of lead compounds. wikipedia.orgnih.govresearchgate.net LE provides a measure of the binding affinity of a compound per heavy (non-hydrogen) atom, thereby prioritizing smaller, more efficient molecules for further development. wikipedia.org A higher LE value is generally desirable as it suggests a more optimal interaction between the ligand and its target.

Other related metrics such as Lipophilic Ligand Efficiency (LLE) and Binding Efficiency Index (BEI) are also valuable in multi-parameter optimization. wikipedia.orgnih.gov LLE relates potency to lipophilicity, aiming to achieve high affinity without excessive lipophilicity, which can lead to poor pharmacokinetic properties. BEI provides a ratio of the binding affinity to the molecular weight.

The application of these metrics can be illustrated with a hypothetical set of derivatives of the this compound scaffold, as shown in Table 2. In this example, while compound 4d has the highest potency (lowest IC50), compound 4c exhibits a superior balance of potency and molecular size, as indicated by its higher Ligand Efficiency. This suggests that the phenylacetamide substitution in 4c provides a more efficient binding interaction compared to the larger and more lipophilic substitution in 4d.

| Compound | R Group (on amine) | IC50 (nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| 4a | -H | 150 | 10 | 0.68 |

| 4b | -CH3 | 85 | 11 | 0.65 |

| 4c | -C(O)CH2Ph | 20 | 19 | 0.43 |

| 4d | -C(O)NH-biphenyl | 5 | 25 | 0.33 |

By integrating derivatization strategies with a deep understanding of stereochemical influences and the application of computational tools like pharmacophore modeling and ligand efficiency metrics, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop optimized drug candidates.

Biological Activity Profiling of 1 Oxetan 3 Yl Pyrrolidin 3 Amine Derivatives in Vitro Research Focus

High-Throughput Screening (HTS) of Compound Libraries Derived from 1-(Oxetan-3-yl)pyrrolidin-3-amine

High-throughput screening (HTS) is a foundational approach in drug discovery that allows for the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target or pathway. nih.govthermofisher.com For a novel chemical series based on the this compound scaffold, HTS would be the initial step to identify "hit" compounds with desired biological activity.

The process typically involves the synthesis of a diverse library of derivatives, where different functional groups are systematically introduced at various positions on the parent scaffold. These libraries, often containing thousands of compounds, are then tested in parallel using automated, miniaturized assays. stanford.edu The assays are designed to be robust, reproducible, and sensitive, providing a clear readout of a compound's effect.

For instance, a library of this compound derivatives could be screened against a panel of G-protein coupled receptors (GPCRs), kinases, or ion channels to identify initial leads for various therapeutic areas. The results of such a screen are typically expressed as the percentage of inhibition or activation at a single concentration.

Illustrative Data Table: HTS of a Hypothetical Library of this compound Derivatives

| Compound ID | Target | Assay Type | % Inhibition at 10 µM |

| D-001 | Kinase A | Biochemical | 85 |

| D-002 | GPCR B | Cell-based | 5 |

| D-003 | Ion Channel C | Electrophysiology | 92 |

| D-004 | Kinase A | Biochemical | 12 |

| D-005 | GPCR B | Cell-based | 78 |

Receptor Binding and Ligand Affinity Assays (In Vitro) for Specific Targets

Once initial hits are identified through HTS, the next step is to determine their affinity for the target receptor. Receptor binding assays are crucial for quantifying the interaction between a ligand (the derivative) and its molecular target. These assays are typically performed using cell membranes expressing the receptor of interest or with purified receptor protein.

Radioligand binding assays are a common method, where a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. The Ki value is a measure of the compound's binding affinity, with lower values indicating higher affinity.

For example, based on patent literature suggesting that N-pyrrolidin-3-yl-amide derivatives can act as serotonin (B10506) and noradrenaline re-uptake inhibitors, one could perform binding assays for the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). google.com

Illustrative Data Table: Receptor Binding Affinities of Selected Derivatives

| Compound ID | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| D-001 | SERT | [3H]Citalopram | 150 | 95 |

| D-003 | NET | [3H]Nisoxetine | 25 | 15 |

| D-005 | SERT | [3H]Citalopram | 80 | 50 |

Enzyme Inhibition and Activation Studies (In Vitro)

Many drugs exert their effects by modulating the activity of enzymes. Therefore, enzyme inhibition and activation assays are a critical component of the in vitro profiling of this compound derivatives. These assays measure the ability of a compound to either decrease (inhibit) or increase (activate) the rate of a specific enzymatic reaction.

The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For activators, the equivalent measure is the half-maximal effective concentration (EC50). These values are determined by incubating the enzyme with its substrate and varying concentrations of the test compound.

For instance, thiamine (B1217682) analogues containing an amino-oxetane moiety have been shown to be potent inhibitors of the pyruvate (B1213749) dehydrogenase (PDH) E1 subunit. cam.ac.uk This suggests that derivatives of this compound could be evaluated for their inhibitory activity against a panel of relevant enzymes.

Illustrative Data Table: Enzyme Inhibition Data for Lead Compounds

| Compound ID | Target Enzyme | Substrate | Assay Method | IC50 (µM) |

| D-001A | Pyruvate Dehydrogenase | Pyruvate | Spectrophotometric | 2.5 |

| D-003B | Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Fluorometric | 0.8 |

| D-005C | Monoamine Oxidase B | Benzylamine | Luminescence | 5.1 |

Cell-Based Assays for Investigating Cellular Responses and Pathway Modulation (In Vitro)

While biochemical assays are essential for determining direct interactions with molecular targets, cell-based assays provide a more physiologically relevant context by assessing a compound's effects within a living cell. These assays can measure a wide range of cellular responses, from changes in gene expression to effects on cell viability and proliferation.

Cell-Based Reporter Gene Assays for Signal Transduction Pathways

Reporter gene assays are a powerful tool for monitoring the activity of specific signal transduction pathways. nih.gov In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular signaling pathway. When the pathway is activated or inhibited by a test compound, the expression of the reporter gene changes, leading to a measurable signal. bldpharm.combldpharm.com

For example, to investigate the potential anti-inflammatory effects of this compound derivatives, a reporter gene assay could be used where the luciferase gene is driven by a promoter containing NF-κB response elements. Inhibition of the NF-κB pathway by a compound would result in a decrease in luciferase expression.

Illustrative Data Table: Reporter Gene Assay Results

| Compound ID | Pathway | Cell Line | Reporter Gene | % Pathway Inhibition at 10 µM |

| D-003B | NF-κB | HEK293 | Luciferase | 75 |

| D-005C | CREB | PC-12 | Luciferase | 15 |

Assessment of Cellular Viability and Proliferation in Controlled In Vitro Conditions

It is crucial to assess the cytotoxic potential of any new chemical series. Cellular viability and proliferation assays determine the effect of compounds on cell health and growth. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Other assays, such as those that measure ATP levels or membrane integrity, are also widely used.

These assays are typically performed on both cancerous and non-cancerous cell lines to assess both anti-proliferative potential and general cytotoxicity. For instance, new benzofuran (B130515) derivatives have been evaluated for their antiproliferative effects on various cancer cell lines, and similar studies would be essential for the this compound series. nih.gov

Illustrative Data Table: Cellular Viability (MTT Assay) after 48h Treatment

| Compound ID | Cell Line (Cancer) | IC50 (µM) | Cell Line (Non-cancerous) | IC50 (µM) |

| D-001A | MCF-7 | >100 | HEK293 | >100 |

| D-003B | HCT116 | 15 | Fibroblasts | >100 |

| D-005C | A549 | 50 | Bronchial Epithelial Cells | >100 |

Target Identification and Validation Methodologies for Biologically Active Derivatives

For "hit" compounds identified in phenotypic screens where the molecular target is unknown, target identification is a critical step. nih.govelsevierpure.com Several methodologies can be employed to identify the specific protein or proteins with which a bioactive derivative interacts to produce its effect.

One common approach is affinity-based target identification . This involves immobilizing a derivative on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified using techniques like mass spectrometry.

Another method is computational target prediction . Based on the chemical structure of the bioactive compound, algorithms can predict potential protein targets by comparing its features to those of known ligands in large databases. researchgate.net

Once potential targets are identified, they must be validated. This can be achieved through various means, including:

Direct binding assays with the purified candidate protein.

Genetic approaches , such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the proposed target gene, to see if this abolishes the compound's effect.

Enzymatic assays to confirm that the compound modulates the activity of the candidate protein.

The systematic application of these in vitro profiling methods is essential for characterizing the biological activity of novel this compound derivatives and for identifying promising lead compounds for further preclinical and clinical development.

Advanced Analytical and Mechanistic Studies of 1 Oxetan 3 Yl Pyrrolidin 3 Amine in Research

Reaction Kinetics and Mechanistic Investigations Involving 1-(Oxetan-3-yl)pyrrolidin-3-amine

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful tools for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are commonly employed for this purpose.

In a hypothetical study of a reaction involving this compound, such as an acylation or alkylation at the primary amine, in situ spectroscopy could provide valuable mechanistic insights. For instance, by monitoring the characteristic vibrational frequencies of the N-H bonds of the primary amine and the C=O stretch of an acylating agent, the progress of the reaction could be tracked continuously.

Hypothetical Data Table for In Situ Spectroscopic Monitoring of a Reaction of this compound

| Spectroscopic Technique | Hypothetical Observation | Mechanistic Insight |

| FTIR Spectroscopy | Decrease in the intensity of the N-H stretching bands (around 3300-3400 cm⁻¹) of the primary amine. Emergence and increase of the amide C=O stretching band (around 1650 cm⁻¹). | Provides real-time concentration changes of the starting material and the amide product, allowing for the determination of reaction kinetics. |

| ¹H NMR Spectroscopy | Shift in the resonance of the proton on the carbon bearing the amino group (C3 of the pyrrolidine (B122466) ring) upon its conversion to an amide. Changes in the chemical shifts of the oxetane (B1205548) and pyrrolidine ring protons. | Confirms the structural transformation at the reaction center and can reveal the formation of transient intermediates or side products. |

| Raman Spectroscopy | Changes in the symmetric and asymmetric stretching modes of the oxetane ring, which might be sensitive to electronic changes at the nearby nitrogen atom. | Offers complementary information to FTIR, especially for bonds that are more Raman-active, and can be used in aqueous media. |

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. organic-chemistry.org By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the position of the label in the product molecules can be determined using techniques like mass spectrometry (MS) and NMR spectroscopy. organic-chemistry.orgnih.gov

For a complex transformation involving this compound, isotopic labeling could distinguish between different possible mechanistic pathways. For example, in a rearrangement reaction, labeling a specific carbon or nitrogen atom would reveal whether the original molecular skeleton is retained or undergoes fragmentation and reassembly. Studies on related pyrrolidine systems have utilized ¹⁵N labeling to differentiate between several potential mechanisms for hydrazone formation. cymitquimica.com

Hypothetical Data Table for Isotopic Labeling Studies of this compound

| Isotopic Label | Labeled Position | Analytical Technique | Hypothetical Finding | Mechanistic Conclusion |

| ¹⁵N | Primary amine of this compound | ¹⁵N NMR Spectroscopy, Mass Spectrometry | The ¹⁵N label is found exclusively at a specific nitrogen position in the final product. | Confirms that the primary amine nitrogen is incorporated into a particular part of the product structure without scrambling. |

| ²H (Deuterium) | C-H bond adjacent to the primary amine | ¹H and ²H NMR Spectroscopy, Kinetic Isotope Effect (KIE) Measurement | A significant kinetic isotope effect (kH/kD > 1) is observed when this position is deuterated. | Indicates that the cleavage of this C-H bond is involved in the rate-determining step of the reaction. |

| ¹³C | A specific carbon atom in the oxetane ring | ¹³C NMR Spectroscopy | The labeled carbon atom is found at its original position in the product, or its position has shifted. | Determines whether the oxetane ring remains intact or undergoes a ring-opening or rearrangement during the reaction. |

While these advanced analytical methods are powerful, their specific application to this compound remains a subject for future research. The data and findings presented here are illustrative of the types of results that could be obtained from such studies.

Future Research Directions and Potential Applications of 1 Oxetan 3 Yl Pyrrolidin 3 Amine in Chemical Biology and Preclinical Drug Discovery

Development of 1-(Oxetan-3-yl)pyrrolidin-3-amine as a Scaffold for Novel Chemical Probes and Tool Compounds

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The unique structural features of this compound make it an attractive scaffold for the generation of such probes. The pyrrolidine (B122466) ring offers a robust and well-precedented core structure found in numerous biologically active molecules. nih.gov Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which can be critical for selective binding to a target protein.

The oxetane (B1205548) ring is a particularly noteworthy feature. nih.gov In recent years, oxetanes have been recognized as valuable isosteres for gem-dimethyl groups or carbonyls, offering improvements in metabolic stability, aqueous solubility, and lipophilicity. nih.govnih.gov The incorporation of the oxetane moiety can therefore imbue chemical probes with more favorable pharmacokinetic properties, enhancing their utility in cellular and in vivo studies. The oxygen atom of the oxetane can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov

Future research in this area would involve the systematic derivatization of the primary amine of this compound with a diverse array of functional groups and linkers to generate a library of chemical probes. These probes could then be screened against various target classes, such as kinases, G-protein coupled receptors (GPCRs), and epigenetic modifiers, to identify novel tool compounds for biological investigation.

Integration into Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. scienceopen.com This approach relies on the screening of low molecular weight fragments that bind to a target with high ligand efficiency. With a molecular weight of 142.20 g/mol , this compound itself falls within the typical fragment-like chemical space. achemblock.comcymitquimica.com Its three-dimensional character is a significant advantage, as there is a growing need for more sp³-rich fragments to explore non-traditional binding pockets.

The compound could be directly incorporated into fragment screening libraries. Its constituent parts, the oxetane and the pyrrolidine, are both privileged structures in medicinal chemistry. The oxetane can act as a surrogate for other groups, potentially leading to novel binding interactions, while the pyrrolidine provides a scaffold that is readily elaborated.

In the context of DNA-Encoded Library (DEL) technology, this compound can serve as a valuable building block. DEL synthesis involves the stepwise construction of vast libraries of compounds, with each molecule tagged with a unique DNA barcode that encodes its synthetic history. nih.gov The primary amine of this compound is a suitable functional group for attachment to a DNA-compatible linker, allowing for its incorporation into a DEL library. Subsequent chemical transformations on the pyrrolidine nitrogen or through further functionalization could be envisioned. The unique conformational constraints imposed by the oxetanyl-pyrrolidine scaffold would contribute to the structural diversity of the resulting library, increasing the probability of identifying hits against challenging targets.

Contribution to Lead Optimization Strategies in Early-Stage Preclinical Research Programs

Once initial hits are identified through high-throughput screening, FBDD, or DEL screening, the lead optimization phase commences. This iterative process aims to improve the potency, selectivity, and pharmacokinetic properties of a compound. nih.govaxxam.com this compound and its derivatives can play a significant role in this stage.

The introduction of the oxetanyl-pyrrolidine motif into a lead series can be a strategic move to address specific liabilities. For instance, if a lead compound suffers from poor solubility or rapid metabolism, replacing a metabolically labile group with the more stable and often more soluble oxetane-containing fragment could be beneficial. nih.govnih.gov The ability of the oxetane to act as a hydrogen bond acceptor can also be exploited to enhance binding affinity to the target. nih.gov

A hypothetical lead optimization workflow could involve the computational modeling of a lead compound in its binding site, followed by the virtual replacement of a substructure with the this compound moiety. Promising designs would then be synthesized and evaluated, with the data feeding back into the next design cycle.

Potential as a Versatile Chiral Building Block in the Synthesis of Complex Natural Products and Bioactive Molecules

Chiral building blocks are essential for the asymmetric synthesis of complex natural products and other biologically active molecules. nih.gov this compound, being a chiral molecule available in enantiomerically pure forms, is a valuable addition to the synthetic chemist's toolbox. cymitquimica.combldpharm.com

The combination of a chiral pyrrolidine core with an oxetane substituent provides a unique starting point for the construction of more elaborate molecular architectures. The pyrrolidine ring is a common motif in many alkaloids and other natural products. nih.gov The primary amine and the tertiary amine of the scaffold offer differential reactivity, allowing for selective functionalization at different stages of a synthetic sequence.

For example, the primary amine could be protected, followed by elaboration of the pyrrolidine nitrogen. Alternatively, the primary amine could be used to form an amide bond, which could then direct a subsequent stereoselective reaction. The oxetane ring, while generally stable, can also participate in ring-opening reactions under specific conditions, providing access to further functionalized acyclic structures. This latent reactivity adds another layer of synthetic versatility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Oxetan-3-yl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves coupling oxetane derivatives with pyrrolidine precursors. For example, a multi-step approach may include nucleophilic substitution or reductive amination. Reaction conditions such as solvent choice (e.g., THF or toluene) and temperature control (35–80°C) are critical for optimizing yield and purity. Catalysts like cesium carbonate and copper(I) bromide can enhance efficiency in coupling reactions . Solvent polarity and inert atmospheres (e.g., nitrogen) also minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxetane-pyrrolidine scaffold. Key signals include resonances for the oxetane ring (δ ~4.5–5.0 ppm) and pyrrolidine protons (δ ~2.5–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and oxetane C-O-C vibrations (~1000 cm⁻¹) .

Q. How can researchers identify and mitigate common impurities in this compound?

- Answer : Impurities often arise from incomplete coupling or oxidation byproducts. Chromatographic methods (HPLC, TLC) with UV detection are used for separation. For example, unreacted pyrrolidine precursors or oxetane derivatives can be identified via retention time comparison. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Answer : Reaction path search algorithms (e.g., density functional theory) predict energetically favorable pathways and transition states. For instance, computational modeling identifies optimal bond angles for oxetane-pyrrolidine coupling and evaluates solvent effects on reaction kinetics. This reduces experimental trial-and-error by narrowing solvent, temperature, and catalyst combinations .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies between experimental and theoretical NMR shifts may arise from conformational flexibility. Strategies include:

- Variable Temperature NMR to assess dynamic effects.

- 2D NMR (COSY, HSQC) to confirm connectivity in overlapping signals.

- Computational NMR prediction tools (e.g., DFT-based software) to compare calculated vs. observed shifts .

Q. How can factorial design optimize reaction parameters for scalable synthesis?

- Answer : Full or fractional factorial experiments systematically vary factors like temperature, solvent ratio, and catalyst loading. For example, a 2³ design (temperature: 35°C vs. 60°C; solvent: THF vs. toluene; catalyst: 0.1 vs. 0.2 equiv) identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions .

Q. What bioactivity assays are suitable for evaluating the pharmacological potential of this compound?

- Answer :

- Receptor binding assays (e.g., radioligand displacement) to test affinity for aminergic receptors.

- Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or proteases).

- Cellular viability assays (MTT, ATP luminescence) to assess cytotoxicity.

- In silico docking (AutoDock, Schrödinger) predicts target interactions based on the oxetane-pyrrolidine scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.